

A Technical Guide to the Properties and Applications of D-tert-leucine

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Compound of Interest

Compound Name: *Fmoc-D-Tle-OH*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tert-leucine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky tert-butyl group, impart specific conformational constraints and metabolic stability to peptides and small molecules, making it an attractive component for the design of novel therapeutics. This technical guide provides an in-depth overview of the properties of D-tert-leucine, detailed experimental protocols for its use, and a discussion of its applications, with a focus on its role as a chiral auxiliary and in the development of enzyme inhibitors.

Physicochemical Properties of D-tert-leucine

D-tert-leucine, also known by its systematic name (R)-2-amino-3,3-dimethylbutanoic acid, possesses distinct physical and chemical properties that are crucial for its application in synthesis and drug design.^{[1][2][3]} A summary of these properties is presented in Table 1.

Property	Value	References
Synonyms	(R)-2-Amino-3,3-dimethylbutyric acid, D- α -tert-Butylglycine	[1][2]
CAS Number	26782-71-8	[1][4]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1][3]
Molecular Weight	131.17 g/mol	[1][3]
Appearance	White crystalline powder	[1][5]
Melting Point	≥ 300 °C (decomposes)	[1]
Solubility	Soluble in water.	[6]
Optical Rotation	$[\alpha]_{25/D} +9.5^\circ$ (c = 3% in H ₂ O)	[1][7]
pKa	2.39 (predicted)	[6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure D-tert-leucine is a critical step for its use in chiral applications. Several methods have been developed, including enzymatic resolution and diastereomeric salt formation.

Experimental Protocol: Enzymatic Resolution of (\pm)-N-acetyl-tert-leucine Chloroethyl Ester

This method yields optically pure D-tert-leucine through the enzymatic hydrolysis of a racemic ester, followed by acidic saponification.

Materials:

- (\pm)-N-acetyl-tert-leucine chloroethyl ester
- Protease from *Bacillus licheniformis* (e.g., Alcalase®)
- Toluene

- Phosphate buffer (pH 8.0)
- 1 M NaOH solution
- Dichloromethane
- Magnesium sulfate (MgSO₄)
- Hexane
- Hydrochloric acid (concentrated)

Procedure:

- Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 ml of toluene.
- Add 800 ml of phosphate buffer (pH 8.0) and 500 ml of Alcalase® solution.
- Stir the mixture at 35°C, maintaining the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.
- Monitor the reaction progress by the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (after about 50 hours).
- Extract the mixture with dichloromethane.
- Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
- Recrystallize the resulting solid from dichloromethane/hexane to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.
- Perform acidic saponification of the ester using concentrated hydrochloric acid to obtain D-tert-leucine.

Experimental Protocol: Resolution of (DL)-tert-leucine via Diastereomeric Salt Formation

This protocol describes the resolution of racemic tert-leucine using a chiral resolving agent, dibenzoyl-d-tartaric acid.[2]

Materials:

- (DL)-tert-leucine
- Dibenzoyl-d-tartaric acid monohydrate
- Water
- Acetone
- Concentrated sulfuric acid

Procedure:

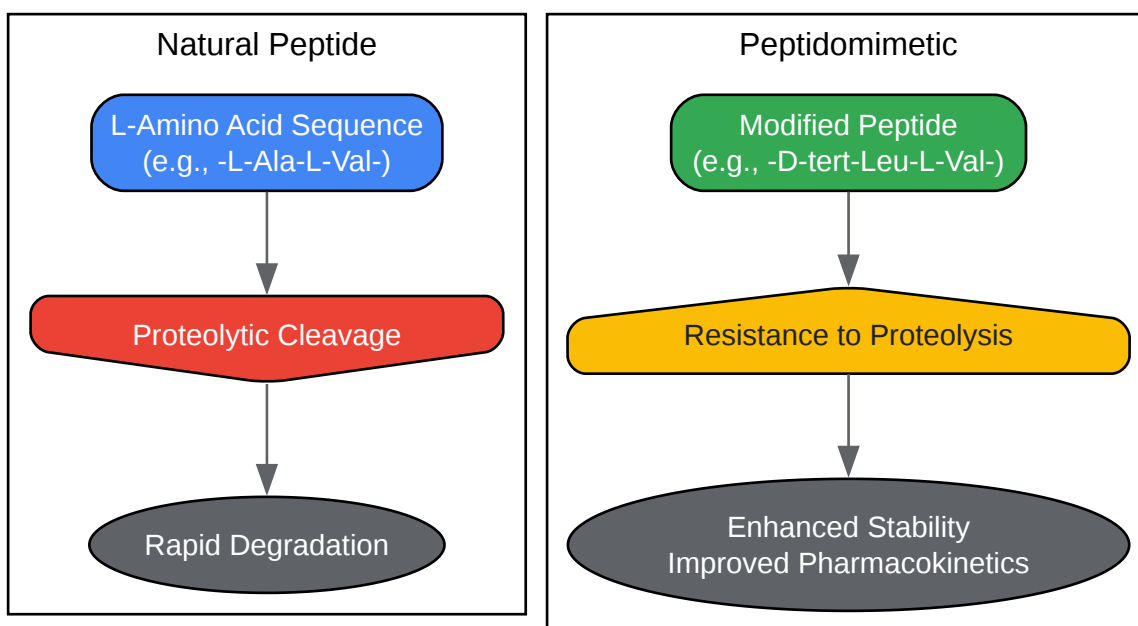
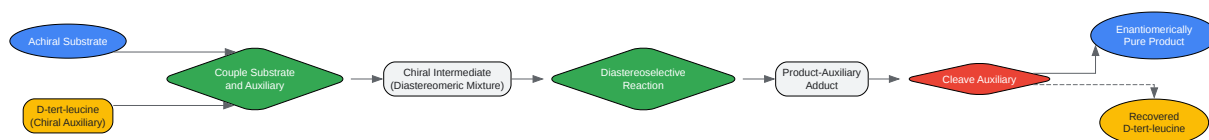
- Dissolve 15 g of (DL)-tert-leucine in 180 mL of water.
- Add 21.5 g of dibenzoyl-d-tartaric acid monohydrate to the solution and stir for 24 hours at 28°C.
- Filter the reaction mixture to collect the L-tert-leucine dibenzoyl-d-tartrate salt. The filtrate is retained for the isolation of D-tert-leucine.
- To the filtrate, add concentrated sulfuric acid to liberate dibenzoyl-d-tartaric acid, which can be recovered.
- Concentrate the remaining filtrate under reduced pressure.
- Stir the residue with acetone, filter, and dry the solid to obtain D-tert-leucine.[2]

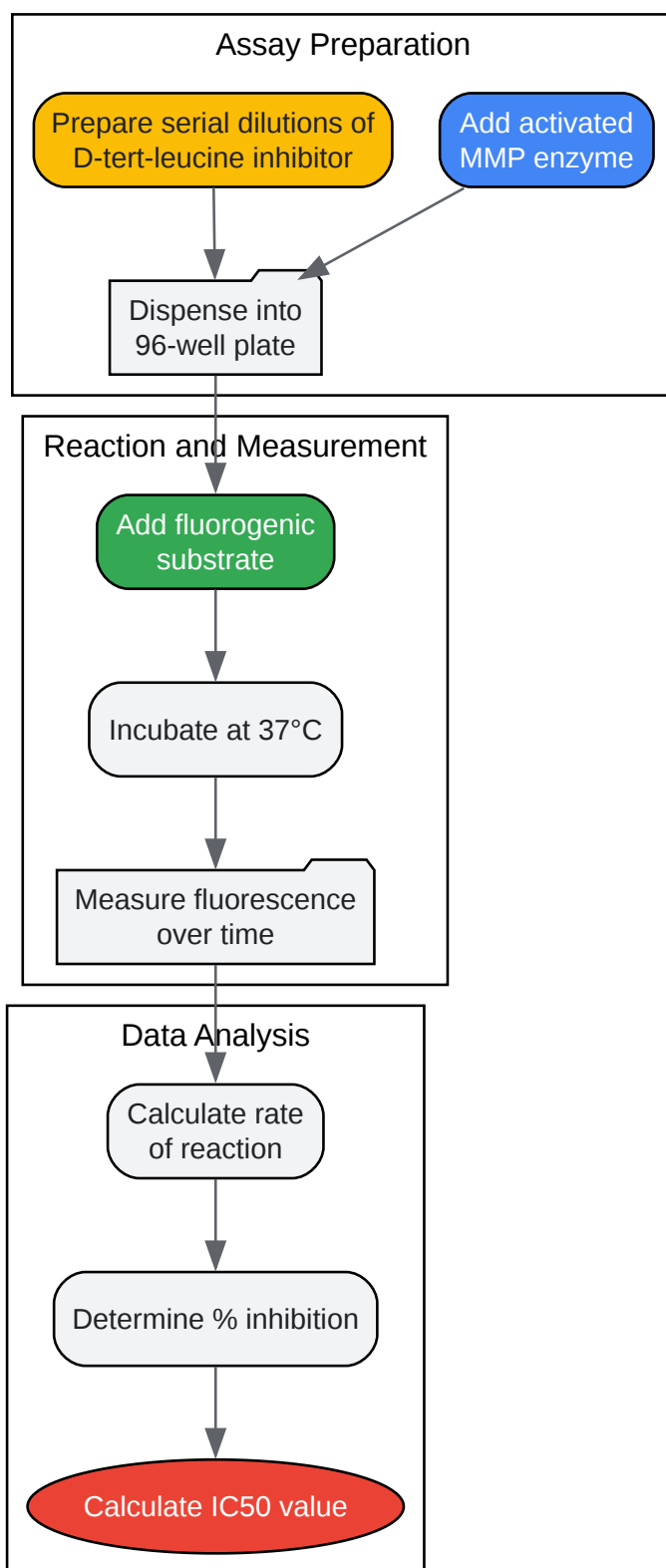
Applications in Drug Discovery and Development

The unique structural properties of D-tert-leucine make it a valuable component in the design of peptidomimetics and other small molecule drugs. Its incorporation can lead to enhanced metabolic stability and specific conformational preferences, which are desirable properties for therapeutic candidates.

D-tert-leucine as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. D-tert-leucine and its derivatives can be used to synthesize other chiral molecules with high enantiomeric purity.





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